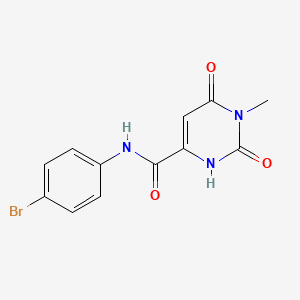

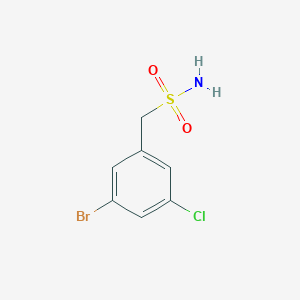

![molecular formula C13H20N2O3 B2545100 N-[(1-Adamantylamino)carbonyl]glycine CAS No. 33200-18-9](/img/structure/B2545100.png)

N-[(1-Adamantylamino)carbonyl]glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(1-Adamantylamino)carbonyl]glycine” is a chemical compound with the CAS Number: 33200-18-9 . It has a molecular weight of 252.31 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is {[(1-adamantylamino)carbonyl]amino}acetic acid . The InChI code for the compound is 1S/C13H20N2O3/c16-11(17)7-14-12(18)15-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H,16,17)(H2,14,15,18) .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 252.31 . The compound’s solubility and other physical and chemical properties weren’t available in the sources I found.Scientific Research Applications

Glycine Metabolism and Biochemical Roles

Glycine, a component of N-[(1-Adamantylamino)carbonyl]glycine, plays several crucial roles in human metabolism, such as serving as a 1-carbon donor, participating in purine synthesis, and being a part of glutathione, an essential antioxidant. Research by Lamers et al. (2007) quantified the whole body flux of glycine in humans, shedding light on its kinetic behavior and contribution to serine synthesis via serine hydroxymethyltransferase (SHMT) and the glycine cleavage system (GCS) (Lamers et al., 2007).

Synthesis and Chemical Applications

The synthesis of carbon-14 labeled Saxagliptin, which involves this compound, showcases the compound's relevance in the preparation of radiolabeled intermediates for pharmaceutical research. This process highlights the compound's versatility and its potential in drug development and tracer studies (Cao et al., 2007).

Glycine in Therapeutic Applications

Glycine's therapeutic potential, particularly its cytoprotective, anti-inflammatory, and immunomodulatory properties, has been explored in various studies. For instance, its role in modulating ischemia-reperfusion injury in the liver highlights its potential in clinical applications to enhance patient outcomes in conditions like liver transplantation (Habib et al., 2006).

Advanced Materials Development

Research into novel carbon materials with nanopores, using metal–organic frameworks (MOFs) as precursors, demonstrates the potential applications of this compound in material science. These materials can be used for the selective enrichment of N-linked glycans, indicating the compound's utility in analytical and bioanalytical chemistry (Wang et al., 2016).

Glycine's Role in Space and Astrobiology

The study of glycine's stability and decomposition under space analog conditions, such as exposure to proton bombardment, provides insights into the survivability and transformation of organic molecules in extraterrestrial environments. This research contributes to our understanding of the chemical evolution of life's building blocks in the cosmos (Pilling et al., 2012).

Properties

IUPAC Name |

2-(1-adamantylcarbamoylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c16-11(17)7-14-12(18)15-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H,16,17)(H2,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQDSYAFMNYXTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

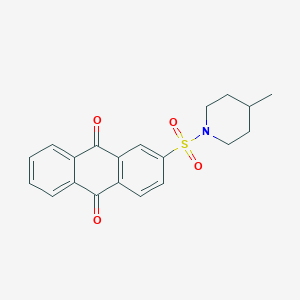

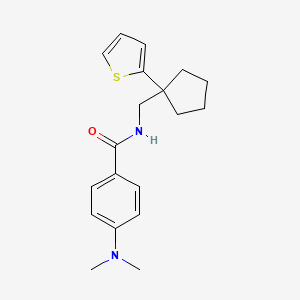

![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545020.png)

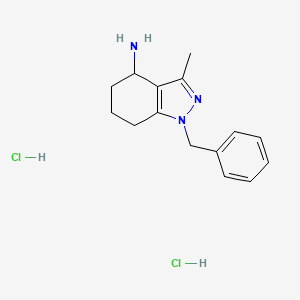

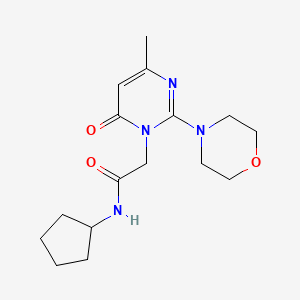

![N-[(4-butyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2545021.png)

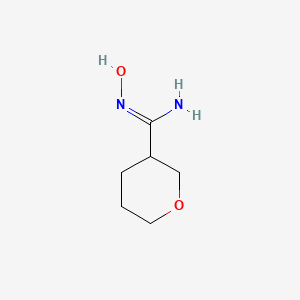

![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/no-structure.png)

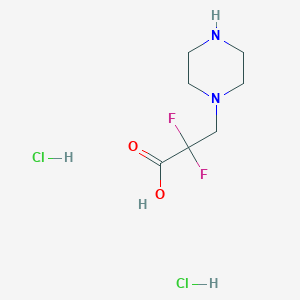

![7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2545032.png)

![2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan](/img/structure/B2545034.png)

![2-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2545035.png)